

chemical structure of O-Ethyl methylphosphonothioate

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Compound of Interest

Compound Name: O-Ethyl methylphosphonothioate

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An In-depth Technical Guide on O-Ethyl methylphosphonothioate

Disclaimer: **O-Ethyl methylphosphonothioate** (also known as EMPTA) is a chemical precursor to the nerve agent VX.^{[1][2]} Its synthesis and handling are subject to strict international regulations under the Chemical Weapons Convention.^{[1][2]} The information provided herein is intended for research, and defensive purposes only, such as the development of detection technologies and medical countermeasures. It is compiled from publicly available scientific literature and is not a guide for its synthesis or use.

Abstract

O-Ethyl methylphosphonothioate is an organophosphorus compound of significant interest due to its role as a key precursor in the synthesis of V-series nerve agents, most notably VX.^{[1][2][3]} This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis methodologies, and biological activity as a cholinesterase inhibitor. Detailed tables summarize its quantitative data, and experimental protocols for its synthesis and analysis are provided for informational purposes. Furthermore, key pathways involving **O-Ethyl methylphosphonothioate** are visualized using Graphviz diagrams to illustrate its chemical reactivity and biological mechanism of action. This guide is intended for researchers, scientists, and professionals engaged in chemical safety, toxicology, and the development of countermeasures to chemical threats.

Chemical and Physical Properties

O-Ethyl methylphosphonothioate is a yellowish, oily liquid at standard conditions.[2][4] The phosphorus atom in the molecule is a chiral center, meaning it can exist as two distinct enantiomers.[3] Its bifunctional nature, with reactive sites at both the phosphorus and sulfur atoms, dictates its chemical behavior.[3]

Data Summary Tables

The chemical identifiers and physicochemical properties of **O-Ethyl methylphosphonothioate** are summarized in the tables below.

Table 1: Chemical Identifiers for **O-Ethyl methylphosphonothioate**

Identifier	Value
IUPAC Name	O-Ethyl hydrogen methylphosphonothioate[5]
Synonyms	EMPTA, Methylphosphonothioic acid O-ethyl ester[4]
CAS Number	18005-40-8[3]
Molecular Formula	C ₃ H ₉ O ₂ PS[3]
Molecular Weight	140.14 g/mol [3]
SMILES String	CCOP(C)(S)=O[3]
InChI Key	XXNRHOAJIUSMOQ-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties of **O-Ethyl methylphosphonothioate**

Property	Value	Conditions
Physical State	Liquid[3]	25 °C, 1 atm
Appearance	Yellowish liquid[2][4]	-
Boiling Point	73 °C[3]	at 1 mmHg
Density	1.18 g/mL[3]	at 25 °C
Refractive Index	1.487[3]	at 20 °C
Flash Point	107 °C (224.6 °F)[3]	Closed cup
Vapor Pressure	0.31 mmHg[2]	-

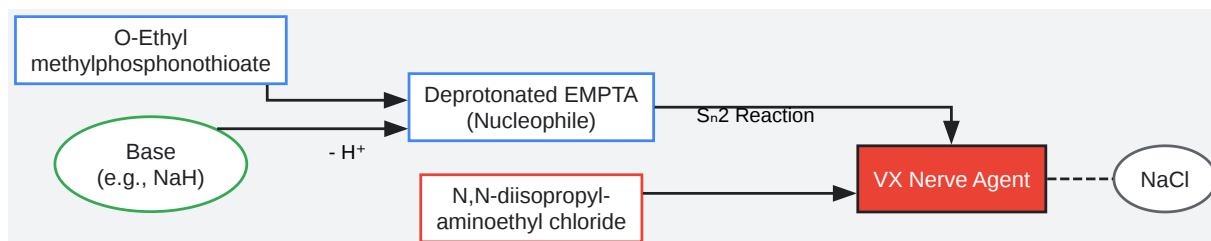
Synthesis and Reactivity

The synthesis of **O-Ethyl methylphosphonothioate** can be achieved through several routes. A common laboratory-scale method involves the reaction of methylphosphonothioic dichloride with an alcohol, such as ethanol, in the presence of a base to neutralize the hydrogen chloride byproduct.[3] An alternative pathway involves the reaction of methylphosphonic dichloride with both an alcohol and sodium hydrogen sulfide.[3]

The reactivity of **O-Ethyl methylphosphonothioate** is characterized by transformations involving its phosphorus and sulfur atoms, including oxidation, nucleophilic substitution, and hydrolysis.[3] A critical reaction is its deprotonation to form a sodium salt. This salt is a potent nucleophile that can react with alkyl halides in an S_N2 reaction to form O,S-dialkyl methylphosphonothioates.[3] This specific reactivity is fundamental to its role as a precursor in the synthesis of the nerve agent VX, where it is alkylated with a specific aminoalkyl halide.[3]

Role as a Precursor in VX Synthesis

The deprotonated form of **O-Ethyl methylphosphonothioate** serves as the nucleophile in the final step of VX synthesis. It reacts with N,N-diisopropylaminoethyl chloride (or a related halide) to form the P-S-C linkage characteristic of V-series nerve agents.



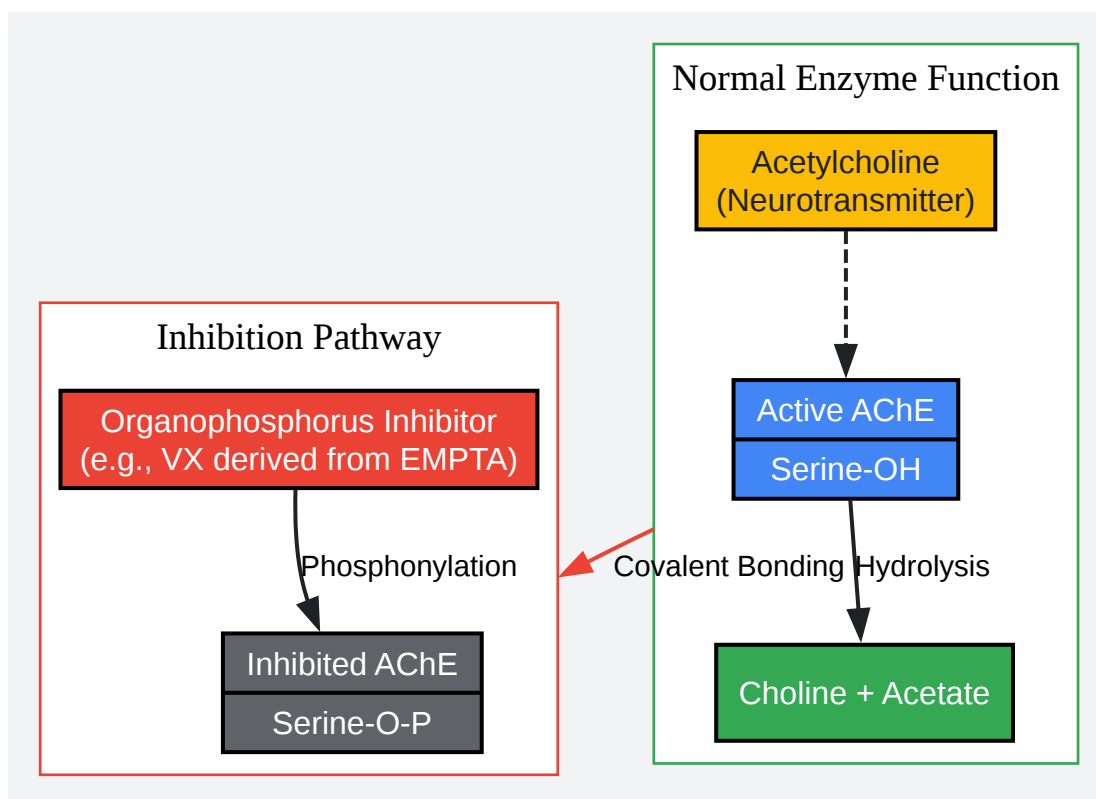
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*VX Synthesis from **O-Ethyl methylphosphonothioate**.*

Biological Activity: Acetylcholinesterase Inhibition

Like other organophosphorus compounds, the toxicity of **O-Ethyl methylphosphonothioate** and its derivatives stems from their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function.[4] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve signal.

Inhibition occurs through the phosphorylation of a serine residue in the active site of the AChE enzyme.[6] This forms a stable, covalent bond, rendering the enzyme non-functional. The accumulation of acetylcholine in the synapse leads to overstimulation of cholinergic receptors, resulting in the clinical signs of nerve agent poisoning.



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Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

The following are representative protocols for the synthesis and analysis of **O-Ethyl methylphosphonothioate**. These are intended for informational purposes for qualified researchers in appropriate facilities and are not an endorsement or encouragement of such activities.

Synthesis Protocol: From Methylphosphonic Dichloride

This protocol describes a plausible synthesis route for **O-Ethyl methylphosphonothioate**.

Objective: To synthesize **O-Ethyl methylphosphonothioate**.

Materials:

- Methylphosphonic dichloride

- Anhydrous ethanol
- Triethylamine (or another suitable base)
- Anhydrous diethyl ether (or other suitable solvent)
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for an inert gas is charged with anhydrous diethyl ether and cooled to 0 °C in an ice bath.
- **Reagent Addition:** Methylphosphonic dichloride is dissolved in anhydrous diethyl ether and added to the flask. A solution of anhydrous ethanol and triethylamine in diethyl ether is then added dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for several hours to ensure the reaction goes to completion.
- **Workup:** The resulting mixture, containing triethylamine hydrochloride precipitate, is filtered under an inert atmosphere.
- **Purification:** The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield **O-Ethyl methylphosphonothioate** as a liquid.

Analytical Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a primary technique for the structural confirmation of **O-Ethyl methylphosphonothioate**.

Objective: To confirm the structure and assess the purity of a sample of **O-Ethyl methylphosphonothioate**.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl_3)

Procedure:

- Sample Preparation: A small amount of the purified **O-Ethyl methylphosphonothioate** (approx. 10-20 mg) is dissolved in ~0.6 mL of CDCl_3 in a clean, dry NMR tube.
- ^1H NMR Acquisition: A standard proton NMR spectrum is acquired. Expected signals would correspond to the ethoxy group (a triplet for the CH_3 and a quartet for the CH_2) and the methyl group attached directly to the phosphorus (a doublet due to P-H coupling).
- ^{13}C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired. Signals corresponding to the three distinct carbon environments are expected.
- ^{31}P NMR Acquisition: A proton-decoupled phosphorus NMR spectrum is acquired. This is highly characteristic and should show a single, sharp peak confirming the phosphonothioate structure.

Table 3: Representative NMR Data for **O-Ethyl methylphosphonothioate**

Nucleus	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling
^1H	~ 1.3	Triplet	JHH
~ 4.1	Multiplet	JHH, JPH	
~ 1.8	Doublet	JPH	
^{31}P	Variable (highly dependent on standard)	Singlet	-

Safety and Toxicology

O-Ethyl methylphosphonothioate is a toxic substance and should be handled with extreme caution in a certified laboratory environment with appropriate personal protective equipment (PPE). It is classified as acutely toxic and can cause severe skin burns and eye damage.[3] Inhalation, ingestion, and dermal contact are all significant routes of exposure.

Table 4: Toxicological and Safety Information

Hazard Information	Description
Signal Word	Danger[3]
Hazard Statements	H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage)[3]
Hazard Class	Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Eye Damage[3]
Mechanism of Toxicity	Cholinesterase inhibitor[4]
PPE	Faceshields, chemical-resistant gloves, goggles, type ABEK (EN14387) respirator filter[3]
RIDADR	UN 2927[1]

Conclusion

O-Ethyl methylphosphonothioate is a compound of high importance in the context of chemical defense and security due to its role as a direct precursor to the nerve agent VX. Its synthesis, reactivity, and biological activity are subjects of ongoing research for the development of effective countermeasures. A thorough understanding of its chemical properties, as outlined in this guide, is essential for professionals working in toxicology, drug development, and international security. All work with this compound must be conducted in strict adherence to international treaties and safety protocols.

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References

- 1. newworldencyclopedia.org [newworldencyclopedia.org]
- 2. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 3. O-Ethyl Methylphosphonothioate|Research Chemical [benchchem.com]
- 4. Time course of acetylcholinesterase inhibition in the medulla oblongata of the rat by O-ethyl S-(2-dimethylaminoethyl) methylphosphonothioate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Molecular mechanic study of nerve agent O-ethyl S-[2-(diisopropylamino)ethyl]methylphosphonothioate (VX) bound to the active site of Torpedo californica acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
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